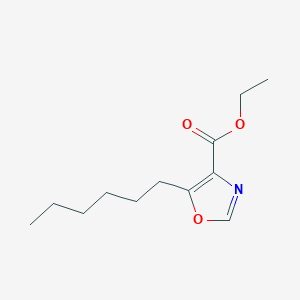
Ethyl 5-hexyloxazole-4-carboxylate
Cat. No. B8695790
M. Wt: 225.28 g/mol
InChI Key: YQAIQSQYGNPWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05595685
Procedure details


In a 100 ml-three-necked flask, 2.26 g (20,0 mM) of ethylisocyanoacetate and 27 ml of tetrahydrofuran were placed. To the mixture, 2.99 ml (20.0 mM) of 1,8-diazobicyclo[5,4,0]-7-undecene (DBU) was added on an ice water bath under stirring. To the mixture, a solution of 4.84 g (20.0 mM) of heptanoic anhydride in 7 ml of tetrahydrofuran was added dropwise on the ice water bath under stirring, followed by stirring for 4.5 hours at room temperature. The reaction mixture was further left standing for 2 days at room temperature. The resultant reaction mixture was poured into water, followed by extraction with ethyl acetate. The organic layer was dried with anhydrous sodium sulfate and further dried under reduced pressure. The residue was purified by silica gel column chromatography (eluent: toluene/ethyl acetate=100/1) to provide 4.28 g of ethyl 5-hexyloxazole-4-carboxylate (Yield: 95.1%). Then, 2.10 g (9.32 mM) of ethyl 5-hexyloxazole-4-carboxylate and 28.4 ml of 6N-hydrochloric acid were placed in a 100 ml-round-bottomed flask, followed by heat-refluxing for 5 hours under stirring. After the reaction, the reaction mixture was washed two times with ethyl acetate. The water layer was dried under reduced pressure. The residue was recrystallized from a mixture solvent of methanol-isopropyl ether to obtain 0.67 g of 2-oxooctylamine hydrochloride (Yield: 40.0%).


Yield
40%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:7]1[O:11]C=[N:9][C:8]=1C(OCC)=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[ClH:17]>>[ClH:17].[O:11]=[C:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:8][NH2:9] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)C1=C(N=CO1)C(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heat-refluxing for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
WASH
|
Type
|
WASH
|
|
Details
|
the reaction mixture was washed two times with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The water layer was dried under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from a mixture solvent of methanol-isopropyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.O=C(CN)CCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.67 g | |
| YIELD: PERCENTYIELD | 40% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
